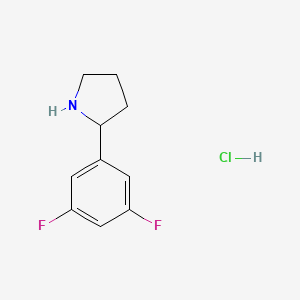![molecular formula C15H22N2O B2779241 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol CAS No. 300690-44-2](/img/structure/B2779241.png)
7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical substance with the molecular formula C15H22N2O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Further analysis would require more specific data or computational chemistry methods.Physical And Chemical Properties Analysis
The average mass of this compound is 246.348 Da and the monoisotopic mass is 246.173218 Da . More detailed physical and chemical properties would require experimental determination or predictive modeling.Applications De Recherche Scientifique
Antioxidant Applications
Research on similar compounds, such as ethoxyquin and its analogs, has demonstrated significant antioxidant properties. Ethoxyquin, for example, is used for the protection of polyunsaturated fatty acids in fish meal against oxidation, preventing spontaneous combustion. Analogues of ethoxyquin, including those with modifications to the quinoline structure, have been explored for their antioxidant efficacy, revealing potential applications in food preservation and stability enhancement. The compound , with its structural resemblance to ethoxyquin analogs, may possess similar antioxidant properties, potentially useful in food science and preservation technologies (A. J. de Koning, 2002).
Neuropharmacological Research
Isoquinoline derivatives, closely related to the compound of interest, have been extensively studied for their neuropharmacological properties. These studies have explored the therapeutic potential of isoquinoline compounds in neurodegenerative disorders, such as Parkinson's disease, and their roles as anticancer antibiotics. The pharmacological interest in isoquinoline derivatives underscores the potential research applications of "7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol" in developing treatments for neurodegenerative diseases and as a component in anticancer research (I. Singh & P. Shah, 2017).
Organic Optoelectronics
Compounds based on the quinoline structure, such as BODIPY-based materials, have been identified for their applications in organic optoelectronics, including organic light-emitting diodes (OLEDs). These materials are investigated for their potential as 'metal-free' infrared emitters, highlighting the relevance of quinoline derivatives in the development of new conjugated systems for optoelectronic devices. The structural features of "this compound" suggest possible applications in the synthesis and design of OLED materials (B. Squeo & M. Pasini, 2020).
Amyloid Imaging in Alzheimer's Disease
Research on compounds with dimethylamino functional groups, similar to the compound , has contributed to the development of amyloid imaging ligands in Alzheimer's disease research. These ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphthalenyl] propene, have been used to measure amyloid in vivo in the brains of Alzheimer's patients, offering insights into the pathophysiological mechanisms of the disease and facilitating early detection and evaluation of anti-amyloid therapies (A. Nordberg, 2007).
Orientations Futures
Propriétés
IUPAC Name |
7-[(dimethylamino)methyl]-2,2,4-trimethyl-1H-quinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-10-8-15(2,3)16-13-6-11(9-17(4)5)14(18)7-12(10)13/h6-8,16,18H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMUJCRASAIBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C(=C2)CN(C)C)O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


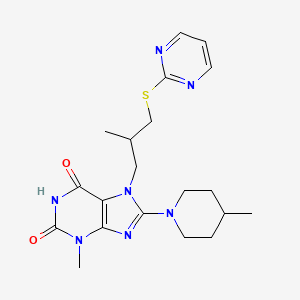
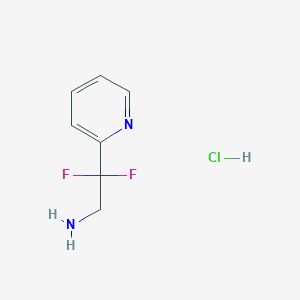
![5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779166.png)
![[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid](/img/structure/B2779168.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2779171.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2779173.png)

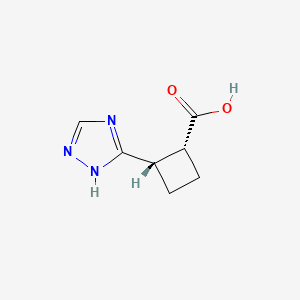
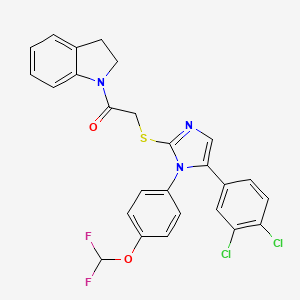
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2779178.png)
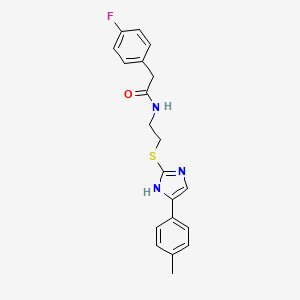
![2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2779180.png)
